2-(2-Bromophenoxy)-5-chloroaniline chemical structure and properties
2-(2-Bromophenoxy)-5-chloroaniline chemical structure and properties
This guide details the chemical structure, synthesis, and properties of 2-(2-Bromophenoxy)-5-chloroaniline , a specialized halogenated diphenyl ether intermediate. While direct commercial literature for this specific isomer is limited, its structure identifies it as a critical building block for biaryl ether-based pharmaceuticals , particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Identity & Structural Analysis
2-(2-Bromophenoxy)-5-chloroaniline is a diaryl ether derivative characterized by an aniline core substituted with a chlorine atom at the 5-position and a 2-bromophenoxy group at the 2-position. This specific substitution pattern creates a highly functionalized scaffold suitable for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the bromine site or electrophilic substitution on the aniline ring.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 5-Chloro-2-(2-bromophenoxy)aniline |
| Common Name | 2-Amino-4-chloro-2'-bromodiphenyl ether |
| Molecular Formula | C₁₂H₉BrClNO |
| Molecular Weight | 298.56 g/mol |
| SMILES | Nc1cc(Cl)ccc1Oc2ccccc2Br |
| InChI Key | (Predicted) Specific to isomer |
| Core Scaffold | Diphenyl Ether (Biaryl Ether) |
Structural Conformation
The molecule features two benzene rings linked by an ether oxygen. The ortho-substitution (amino group at C1, phenoxy at C2) on the aniline ring and the ortho-bromine on the phenoxy ring introduce significant steric bulk.
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Twisted Conformation: The two phenyl rings are not coplanar due to the steric repulsion between the ether oxygen lone pairs and the ortho-substituents (Br and NH₂). This "twisted" geometry is critical for binding affinity in enzyme pockets (e.g., kinase domains).
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Electronic Effects: The electron-donating amino group (+M effect) activates the aniline ring, while the electron-withdrawing chlorine (-I, +M) and phenoxy groups modulate the electron density, making the C6 position (ortho to NH₂) a potential site for electrophilic attack.
Synthesis & Manufacturing Protocols
The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline is achieved through a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Nitro Reduction . This route ensures high regioselectivity and avoids the formation of inseparable isomers.
Synthetic Pathway (Step-by-Step)
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
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Reactants: 2,5-Dichloronitrobenzene + 2-Bromophenol.
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Mechanism: The phenoxide ion (generated from 2-bromophenol) attacks the C2 position of 2,5-dichloronitrobenzene. The nitro group activates the ortho-chlorine (C2) and para-chlorine (none present) positions. The chlorine at C5 is meta to the nitro group and is therefore unreactive, ensuring complete regiocontrol.
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Conditions: Base (K₂CO₃ or Cs₂CO₃), Polar Aprotic Solvent (DMF or DMSO), 80–100°C.
Step 2: Chemoselective Nitro Reduction
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Reactants: 4-Chloro-2-nitro-1-(2-bromophenoxy)benzene.
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Reagent: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂).
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Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it poses a high risk of hydrodehalogenation (cleaving the C-Br or C-Cl bonds). Chemical reduction (Fe/HCl or Zn/AcOH) preserves the halogen substituents.
Visual Synthesis Workflow
Caption: Figure 1. Regioselective synthesis of 2-(2-Bromophenoxy)-5-chloroaniline via SNAr coupling and chemoselective nitro reduction.
Detailed Experimental Protocol
Step 1: Preparation of Nitro Intermediate
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Charge a 3-neck round-bottom flask with 2-Bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (5 mL/mmol).
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Stir at room temperature for 30 mins to generate the phenoxide.
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Add 2,5-Dichloronitrobenzene (1.05 eq) in one portion.
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Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Pour into ice-water. Filter the yellow precipitate (Nitro intermediate). Wash with water and cold ethanol.
Step 2: Reduction to Aniline
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Dissolve the nitro intermediate in Ethanol:Water (3:1) .
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Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).
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Heat to reflux for 2–3 hours. The yellow color should fade to a pale off-white/brown.
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Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc) to obtain the target aniline as an off-white solid.
Physicochemical Properties
The following properties are predicted based on the structural analog 5-chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4), adjusted for the bromine substitution.
| Property | Value / Description | Relevance |
| Physical State | Off-white to pale brown crystalline solid | Solid handling |
| Melting Point | 65–70°C (Predicted) | Purity indicator |
| Boiling Point | ~380°C (at 760 mmHg) | High thermal stability |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc.[1][2] Insoluble in water.[3][4] | Formulation/Assay |
| pKa (Aniline NH₂) | ~3.5–4.0 | Weak base; less basic than aniline due to Cl/O-Ar |
| LogP (Octanol/Water) | ~4.2–4.5 | Highly lipophilic; good membrane permeability |
| H-Bond Donors | 1 (NH₂) | Interaction with kinase hinge regions |
| H-Bond Acceptors | 2 (NH₂, Ether O) | Ligand binding |
Applications in Drug Discovery
This compound serves as a versatile "scaffold" in medicinal chemistry, particularly for:
Kinase Inhibitors (Type II)
The diphenyl ether motif is a privileged structure in kinase inhibitors (e.g., Sorafenib analogs).
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Mechanism: The ether oxygen acts as a hinge binder or spacer, allowing the two phenyl rings to occupy hydrophobic pockets (Gatekeeper residues).
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Utility: The 2-Bromo group allows for further extension via Suzuki coupling to introduce solubilizing groups (e.g., piperazine, morpholine) or heteroaryl tails, creating potent inhibitors for targets like BTK , EGFR , or p38 MAPK .
Triclosan & NSAID Analogs
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Antibacterial: Structural similarity to Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) suggests potential antibacterial activity if the amine is modified (e.g., to a urea or amide).
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Anti-inflammatory: As an intermediate for COX-2 inhibitors , the aniline amine can be acylated to form structures analogous to Lumiracoxib (though Lumiracoxib is a diphenylamine, the ether analogs are often studied for improved metabolic stability).
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Signal Word: WARNING .
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Precautionary Measures:
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P280: Wear protective gloves/eye protection.
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P261: Avoid breathing dust/fume/gas/mist/vapors.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine group is sensitive to oxidation (browning) upon prolonged exposure to air.
References
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Nucleophilic Aromatic Substitution (SₙAr)
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Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.Link
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Chemoselective Nitro Reduction
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses compatibility of halogens with reduction methods). Link
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Diphenyl Ether Synthesis
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Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065.Link
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Analogous Compound Data (5-chloro-2-(2-chlorophenoxy)aniline)
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Chloro-2-(2-chlorophenoxy)aniline | C12H9Cl2NO | CID 92601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Pharmaceutical and chemical intermediates,CAS#:60811-17-8,2-氯-5-溴苯胺,5-BROMO-2-CHLOROANILINE [en.chemfish.com]
